Larotrectinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Efficacy in TRK Fusion-Positive Cancers

Clinical trials have shown promising results for larotrectinib in treating various TRK fusion-positive cancers, including:

- Lung cancer: Studies have reported high objective response rates (tumor shrinkage) and durable responses in patients with TRK-fusion positive lung cancers, even those with brain metastases.

- Central nervous system (CNS) tumors: Larotrectinib has shown efficacy in treating TRK fusion-positive CNS tumors, including low-grade and high-grade gliomas, as well as non-glial tumors. This highlights its ability to cross the blood-brain barrier and target tumors within the CNS.

- Other solid tumors: Research is ongoing to explore the efficacy of larotrectinib in other TRK fusion-positive tumors, such as infantile fibrosarcoma, papillary thyroid carcinoma, and various soft tissue sarcomas. Early results suggest promising anti-tumor activity.

Larotrectinib is an orally administered small molecule designed to inhibit tropomyosin receptor kinases (TRK), specifically TRKA, TRKB, and TRKC. These receptors are critical for neurotrophin signaling, which is often dysregulated in various cancers due to genetic fusions involving the NTRK genes (NTRK1, NTRK2, and NTRK3). Larotrectinib was granted accelerated approval by the U.S. Food and Drug Administration in November 2018 for the treatment of TRK fusion-positive solid tumors, making it one of the first tissue-agnostic therapies approved for cancer treatment .

The chemical formula for larotrectinib is C21H22F2N6O2, and it is often administered as larotrectinib sulfate, which has a molecular weight of approximately 526.52 g/mol . The compound appears as an off-white to pinkish-yellow solid and shows varying solubility depending on pH levels, being very soluble at pH 1.0 and freely soluble at pH 6.8 .

Larotrectinib acts by specifically targeting the TrkA, TrkB, and TrkC tropomyosin receptor tyrosine kinases (TRKs) []. These proteins are overactive due to NTRK gene fusions in some cancers. By binding to the ATP-binding pocket of these TRKs, larotrectinib inhibits their signaling pathways, ultimately leading to cancer cell death or growth arrest.

Clinical trials have shown larotrectinib to be well-tolerated, but side effects like fatigue, dizziness, nausea, and vomiting are common. It can also cause dose-dependent effects on blood pressure and QT interval prolongation on electrocardiograms. Larotrectinib is categorized as pregnancy category D due to potential risks to the developing fetus [].

Larotrectinib functions primarily through its ability to bind to TRK receptors, inhibiting their activation by neurotrophins. This binding prevents downstream signaling pathways that promote cell survival and proliferation in tumor cells with TRK fusions . The inhibition mechanism can be summarized as follows:

- Binding: Larotrectinib binds to the TRK receptor.

- Inhibition: This binding prevents neurotrophin interaction with TRK.

- Outcome: The result is the induction of apoptosis (programmed cell death) and inhibition of tumor growth.

Larotrectinib exhibits potent biological activity against tumors harboring TRK fusions. In vitro studies have shown that it inhibits TRKA, TRKB, and TRKC with IC50 values ranging from 5 to 11 nM, while showing minimal activity against point mutations in the kinase domain that confer resistance . The compound has demonstrated significant anti-tumor activity in various preclinical models and clinical trials involving patients with TRK fusion-positive cancers .

The synthesis of larotrectinib involves a multi-step chemical process that typically includes:

- Formation of Key Intermediates: Initial reactions produce key intermediates essential for constructing the core structure of larotrectinib.

- Final Assembly: Subsequent reactions combine these intermediates through coupling reactions, often employing techniques like cyclization and functional group modifications.

- Purification: The final product undergoes purification to isolate larotrectinib from by-products and unreacted materials.

Larotrectinib is primarily used in oncology for treating solid tumors that exhibit TRK gene fusions. Its applications include:

- Treatment of Solid Tumors: Effective against various cancers such as lung cancer, thyroid cancer, and sarcomas that express TRK fusions.

- Tissue-Agnostic Therapy: Its approval as a tissue-agnostic therapy allows it to be used across different cancer types based solely on genetic markers rather than tumor location.

Interaction studies indicate that larotrectinib is predominantly metabolized by cytochrome P450 enzyme CYP3A4. It does not significantly inhibit or induce other major cytochrome P450 enzymes or transporters at clinically relevant concentrations . This metabolic profile suggests a lower risk of drug-drug interactions compared to other oncology agents.

Key Findings:- Metabolism: Major metabolites include unchanged larotrectinib (19%) and an O-glucuronide (26%).

- Excretion: Approximately 58% of the administered dose is recovered in feces, with 39% in urine .

Several compounds share structural or functional similarities with larotrectinib, particularly those targeting receptor tyrosine kinases. Below is a comparison highlighting their unique characteristics:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Entrectinib | Inhibits TRKA, TRKB, TRKC | Active against both TRK fusions and ROS1 fusions |

| Crizotinib | Inhibits ALK and ROS1 | Primarily used for non-small cell lung cancer |

| Alectinib | Selective ALK inhibitor | Used for ALK-positive non-small cell lung cancer |

| Selpercatinib | Selective RET inhibitor | Targets RET fusions in various cancers |

Uniqueness of Larotrectinib

Larotrectinib stands out due to its specific focus on TRK fusions across multiple tumor types without being limited by tissue origin. This tissue-agnostic approach represents a significant advancement in personalized cancer therapy.

Retrosynthetic Analysis of Larotrectinib

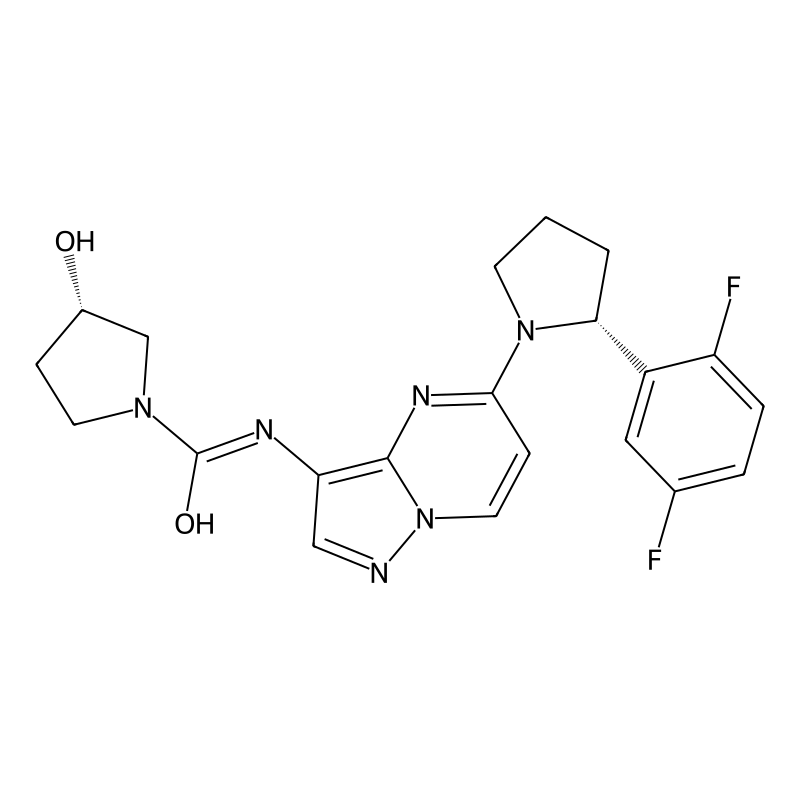

Larotrectinib, with the chemical name (3S)-N-{5-[(2R)-2-(2,5-difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-hydroxy-1-pyrrolidinecarboxamide, represents a complex molecular architecture requiring sophisticated synthetic strategies [4] [33] [34]. The molecular formula C21H22F2N6O2 and molecular weight of 428.44 g/mol for the free base present significant synthetic challenges in terms of stereochemical control and functional group compatibility [35] [36].

The retrosynthetic analysis of larotrectinib reveals three key disconnection points that facilitate strategic synthetic planning [1]. The primary disconnection involves the urea linkage between the pyrazolo[1,5-a]pyrimidin-3-yl unit and the 3-hydroxypyrrolidine-1-carboxamide moiety, which can be achieved through established carbamate chemistry [1]. This approach enables the synthesis of two major fragments: the pyrazolo[1,5-a]pyrimidine core bearing the (R)-2-(2,5-difluorophenyl)pyrrolidine substituent and the (S)-3-hydroxypyrrolidine unit [1].

The second critical disconnection targets the pyrazolo[1,5-a]pyrimidine heterocycle, which can be constructed through cyclocondensation reactions between appropriately substituted aminopyrazoles and 1,3-biselectrophilic compounds [11] [16]. This retrosynthetic strategy allows for the modular assembly of the fused heterocyclic system while maintaining regioselectivity in the substitution pattern [11].

The third key disconnection focuses on the (R)-2-(2,5-difluorophenyl)pyrrolidine unit, which represents the most stereochemically demanding fragment [9]. This chiral pyrrolidine can be traced back to 2,5-difluorobenzaldehyde through asymmetric synthesis methodologies involving chiral auxiliaries or catalytic asymmetric transformations [1] [9].

| Disconnection Point | Strategy | Key Considerations | Expected Challenges |

|---|---|---|---|

| Urea linkage | Carbamate chemistry | Functional group compatibility | Selectivity control |

| Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | Regioselectivity | Ring formation efficiency |

| Chiral pyrrolidine | Asymmetric synthesis | Stereochemical control | Enantiomeric excess |

Key Intermediate Synthesis Strategies

Pyrrolidine Core Construction via Asymmetric Catalysis

The construction of the (R)-2-(2,5-difluorophenyl)pyrrolidine core represents one of the most critical synthetic challenges in larotrectinib synthesis, requiring precise stereochemical control to achieve the desired configuration [1] [9]. The established synthetic route employs the Ellman chiral auxiliary methodology, which provides excellent diastereoselectivity in the formation of the stereogenic center [1].

The synthesis commences with the condensation of 2,5-difluorobenzaldehyde with tert-butanesulfinamide (Ellman auxiliary) to generate a transient sulfinyl imine intermediate [1]. This imine formation proceeds under mild conditions and establishes the foundation for subsequent stereoselective nucleophilic addition [1]. The choice of Ellman auxiliary is particularly advantageous due to its ability to provide high facial selectivity and its ease of removal under acidic conditions [1].

Following imine formation, the key stereogenic carbon is established through nucleophilic addition of a Grignard reagent derived from an appropriately functionalized alkyl bromide [1]. This addition reaction proceeds with excellent diastereoselectivity, yielding the desired sulfinamide intermediate in 81% yield over two steps [1]. The high diastereoselectivity observed in this transformation is attributed to the steric bulk of the tert-butyl group, which effectively shields one face of the imine carbon [1].

The removal of the chiral auxiliary and simultaneous cyclization to form the pyrrolidine ring is accomplished through treatment with trifluoroacetic acid and triethylsilane [1]. This transformation involves protonation of the sulfinamide nitrogen, followed by elimination of the chiral auxiliary and intramolecular cyclization to generate the desired pyrrolidine ring system [1]. The pyrrolidine product is typically isolated as the D-(+)-maleate salt to facilitate purification and handling [1].

Alternative approaches to pyrrolidine synthesis have been explored using biocatalytic methods, which offer enhanced sustainability and selectivity [5] [7]. Enzymatic intramolecular carbon-hydrogen amination reactions using engineered cytochrome P450 variants have demonstrated the ability to construct chiral pyrrolidines with excellent enantioselectivity [5]. These biocatalytic approaches operate under mild conditions and eliminate the need for protecting groups, representing a significant advancement in green chemistry applications [5].

| Method | Yield (%) | Enantiomeric Excess (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Ellman auxiliary | 81 | >90 | High selectivity, scalable | Auxiliary cost |

| Biocatalytic P450 | 74 | 91 | Mild conditions, green | Enzyme stability |

| Transaminase | 90 | >99.5 | High selectivity | Limited scope |

Pyrazolopyrimidine Subunit Functionalization

The pyrazolo[1,5-a]pyrimidine core represents a privileged scaffold in pharmaceutical chemistry, requiring specialized synthetic methodologies for its construction and functionalization [11] [15] [16]. The synthesis of this heterocyclic system in larotrectinib involves the cyclocondensation of 5-amino-3-substituted pyrazoles with appropriate 1,3-biselectrophilic compounds [11] [14].

The most widely employed synthetic approach utilizes the reaction between 5-aminopyrazole derivatives and β-dicarbonyl compounds under acidic conditions [11] [14]. This methodology provides excellent functional group tolerance and enables the introduction of diverse substituents at multiple positions of the pyrazolo[1,5-a]pyrimidine core [11]. The reaction mechanism involves initial nucleophilic attack of the aminopyrazole nitrogen on the carbonyl carbon, followed by cyclization and elimination of water to form the fused heterocyclic system [14].

For larotrectinib synthesis, the key transformation involves the nucleophilic aromatic substitution reaction between the chlorinated pyrazolo[1,5-a]pyrimidine intermediate and the (R)-2-(2,5-difluorophenyl)pyrrolidine [1]. This substitution reaction proceeds through an addition-elimination mechanism, with the pyrrolidine nitrogen acting as the nucleophile [1]. The regioselectivity of this transformation is controlled by the electronic properties of the pyrimidine ring, with the 5-position being the most electrophilic site [14].

The chlorination of hydroxypyrazolo[1,5-a]pyrimidines is typically accomplished using phosphorus oxychloride, which provides superior results compared to thionyl chloride in terms of yield and impurity profile [3] [20]. The use of phosphorus oxychloride requires lower reagent equivalents and suppresses the formation of undesired byproducts, making it the preferred choice for large-scale synthesis [3].

Microwave-assisted synthesis has emerged as an efficient methodology for pyrazolo[1,5-a]pyrimidine construction, offering reduced reaction times and improved yields [17]. This approach is particularly valuable for substrates bearing electron-withdrawing groups, which can be challenging to cyclize under conventional thermal conditions [17]. The microwave protocol typically operates under solvent-free conditions, further enhancing the environmental profile of the synthesis [17].

Recent advances in metal-catalyzed functionalization have expanded the synthetic possibilities for pyrazolo[1,5-a]pyrimidine derivatives [11]. Palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings, enable the introduction of aryl and alkynyl substituents with high efficiency [11]. These transformations are particularly valuable for late-stage functionalization and structure-activity relationship studies [11].

| Reaction Type | Conditions | Yield (%) | Selectivity | Applications |

|---|---|---|---|---|

| Cyclocondensation | Acidic, reflux | 60-89 | High regioselectivity | Core construction |

| Nucleophilic substitution | Base, moderate temperature | 70-95 | Position-selective | Functionalization |

| Metal-catalyzed coupling | Pd catalyst, base | 65-85 | Cross-coupling selectivity | Late-stage modification |

Process Optimization for Industrial Scale-Up

The translation of laboratory-scale synthetic routes to industrial manufacturing requires comprehensive process optimization to address scalability, efficiency, and economic considerations [18] [32] [42]. For larotrectinib, several critical aspects have been identified for optimization, including reaction conditions, solvent selection, and purification strategies [18] [20].

Temperature optimization represents a fundamental parameter in process development, with significant implications for reaction kinetics, selectivity, and energy consumption [18] [20]. The original synthetic route operated at temperatures ranging from 50-80°C for key transformations, which were successfully reduced to 25-50°C through careful optimization of reaction conditions [20] [31]. This temperature reduction not only decreases energy consumption but also improves process safety and reduces the formation of thermal degradation products [20].

Reaction time optimization has yielded substantial improvements in process efficiency and productivity [18] [20]. The original urea formation reaction required 19 hours at elevated temperature, which was reduced to 5-8 hours through the implementation of optimized conditions [20] [31]. This improvement was achieved through the use of para-nitrophenyl chloroformate instead of phenyl chloroformate, which provides enhanced reactivity and reduces reaction time [20] [31].

Solvent system optimization has focused on replacing hazardous and environmentally problematic solvents with greener alternatives [18] [21]. The substitution of N,N-dimethylformamide and tetrahydrofuran with ethanol and water-based systems has significantly improved the environmental profile of the synthesis [20] [25]. These green solvents offer advantages in terms of biodegradability, lower toxicity, and easier waste treatment [21] [25].

Continuous flow chemistry has emerged as a powerful tool for process optimization, offering enhanced mixing, precise temperature control, and improved safety profiles [18] [19] [29]. Machine learning algorithms have been employed to optimize flow chemistry parameters for the urea bond formation in larotrectinib, identifying optimal experimental conditions for potential scale-up applications [18] [19]. The implementation of flow chemistry has demonstrated the ability to achieve good product purity and yield while reducing reaction times and improving process control [18].

Catalyst optimization has focused on reducing catalyst loading while maintaining high conversion and selectivity [32] [40]. The development of more active and selective catalysts has enabled reductions in catalyst loading from 5-20% to 1-5%, resulting in significant cost savings and simplified purification procedures [32]. Catalyst recycling strategies have also been implemented to further improve process economics [32].

| Process Parameter | Original Conditions | Optimized Conditions | Improvement | Industrial Impact |

|---|---|---|---|---|

| Temperature (°C) | 50-80 | 25-50 | Energy reduction | Cost savings |

| Reaction time (h) | 12-19 | 5-8 | Productivity increase | Higher throughput |

| Solvent system | DMF/THF | EtOH/Water | Environmental improvement | Regulatory compliance |

| Catalyst loading (%) | 5-20 | 1-5 | Cost reduction | Economic efficiency |

Green Chemistry Approaches in Larotrectinib Manufacturing

The implementation of green chemistry principles in larotrectinib manufacturing addresses environmental sustainability while maintaining process efficiency and product quality [21] [22] [24]. The twelve principles of green chemistry provide a comprehensive framework for evaluating and improving synthetic methodologies [21] [25].

Waste prevention represents the first and most fundamental principle of green chemistry, focusing on minimizing the generation of waste at the molecular level [21] [25]. In larotrectinib synthesis, flow chemistry optimization has significantly reduced the formation of byproducts through improved reaction control and selectivity [18] [19]. The implementation of continuous processing enables precise control of reaction parameters, leading to higher yields and reduced waste generation [18] [29].

Atom economy optimization focuses on incorporating the maximum number of atoms from starting materials into the final product [21] [25]. The use of carbonyl diimidazole for urea bond formation exemplifies this principle, as it provides efficient coupling with minimal waste generation [18] [19]. This approach eliminates the need for phosgene-based reagents, which generate significant amounts of inorganic waste [18].

The selection of safer chemical syntheses has been a key focus in process development, with particular attention to replacing hazardous reagents and solvents [21] [24]. The substitution of thionyl chloride with phosphorus oxychloride in chlorination reactions has improved both safety and product quality while reducing the formation of corrosive byproducts [3] [20]. Similarly, the replacement of sodium hydride with milder bases has enhanced process safety and simplified handling procedures [20].

Safer solvent selection has been systematically implemented throughout the synthetic route, with water and ethanol replacing traditional organic solvents where possible [21] [25]. These green solvents offer advantages in terms of biodegradability, lower toxicity, and reduced environmental impact [22] [25]. The aqueous solubility of larotrectinib at physiological pH has facilitated the development of water-based purification methods [35] [37].

Energy efficiency improvements have been achieved through the development of room temperature and mild heating processes [21] [25]. The optimization of reaction conditions has enabled many transformations to proceed under ambient conditions, eliminating the need for extensive heating or cooling [20] [31]. This approach not only reduces energy consumption but also improves process safety and reduces equipment requirements [22].

Biocatalysis represents a particularly promising green chemistry approach for larotrectinib synthesis, offering high selectivity and mild reaction conditions [5] [7] [25]. Enzymatic transformations operate under aqueous conditions at near-neutral pH and moderate temperatures, eliminating the need for harsh chemical conditions [5] [25]. The development of engineered enzymes has expanded the scope of biocatalytic transformations, enabling the synthesis of complex pharmaceutical intermediates with high efficiency [5] [40].

Catalysis and catalyst design have been optimized to reduce the environmental impact while improving process efficiency [32] [40]. The development of recyclable catalysts and the implementation of heterogeneous catalytic systems have reduced metal contamination in products and enabled catalyst recovery [32] [43]. Flow chemistry systems with immobilized catalysts offer particular advantages for continuous processing applications [29] [43].

| Green Chemistry Principle | Implementation Strategy | Environmental Benefit | Process Advantage |

|---|---|---|---|

| Waste prevention | Flow chemistry optimization | Reduced byproduct formation | Higher process efficiency |

| Atom economy | Carbonyl diimidazole coupling | Minimal waste generation | Improved yield |

| Safer synthesis | Phosphorus oxychloride use | Reduced hazardous reagents | Enhanced safety |

| Green solvents | Water and ethanol systems | Biodegradable waste | Easier purification |

| Energy efficiency | Room temperature processes | Lower energy consumption | Reduced operating costs |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

FDA Label

Vitrakvi as monotherapy is indicated for the treatment of adult and paediatric patients with solid tumours that display a Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusion,who have a disease that is locally advanced, metastatic or where surgical resection is likely to result in severe morbidity, andwho have no satisfactory treatment options.

Treatment of malignant neoplasms of the central nervous system

Treatment of all conditions included in the category of malignant neoplasms (except central nervous system tumours, haematopoietic and lymphoid tissue neoplasms)

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Following oral administration of a single 100 mg dose of radiolabeled larotrectinib in healthy subjects, 58% (5% unchanged) of the administered radioactivity was recovered in feces and 39% (20% unchanged) was recovered in urine.

Following intravenous administration to healthy subjects, the mean volume of distribution of larotrectinib at steady-state was approximately 48L.

The mean clearance CL/F of larotrectinib is 98 L/h.

Metabolism Metabolites

Wikipedia

Meso-Butestrol

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

"Vitrakvi Product information". Health Canada. Retrieved 29 May 2022.

"Summary Basis of Decision (SBD) for Vitrakvi". Health Canada. Retrieved 29 May 2022.

"Vitrakvi". Therapeutic Goods Administration (TGA). 16 September 2020. Retrieved 22 September 2020.

"Vitrakvi- larotrectinib capsule Vitrakvi- larotrectinib solution, concentrate". DailyMed. 26 July 2019. Retrieved 22 September 2020.

"STATEMENT ON A NONPROPRIETARY NAME ADOPTED BY THE USAN COUNCIL" (PDF). ama-assn.org. October 26, 2016.

Berger S, Martens UM, Bochum S (2018). "Larotrectinib (LOXO-101)". Recent Results in Cancer Research. Fortschritte der Krebsforschung. Progres dans les Recherches Sur le Cancer. Recent Results in Cancer Research. 211: 141–151. doi:10.1007/978-3-319-91442-8_10. ISBN 978-3-319-91441-1. PMID 30069765.

Federman N, McDermott R (October 2019). "Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer". Expert Review of Clinical Pharmacology. 12 (10): 931–939. doi:10.1080/17512433.2019.1661775. PMID 31469968.

Scott LJ (February 2019). "Larotrectinib: First Global Approval". Drugs. 79 (2): 201–206. doi:10.1007/s40265-018-1044-x. PMID 30635837. S2CID 57772716.

"Larotrectinib". AdisInsight. Retrieved 31 January 2017.

Novel Agent Shows Antitumor Activity in TRK-Fusion Cancers. June 2017

"FDA approves larotrectinib for solid tumors with NTRK gene fusions". U.S. Food and Drug Administration (FDA). November 26, 2018.

Dun L (27 November 2018). "FDA approves a new cancer drug targeted to genetic mutation, not cancer type". NBC. Retrieved 3 Dec 2018.

New Drug Therapy Approvals 2018 (PDF). U.S. Food and Drug Administration (FDA) (Report). January 2019. Retrieved 16 September 2020.

Study of LOXO-101 (Larotrectinib) in Subjects With NTRK Fusion Positive Solid Tumors (NAVIGATE)

Gallagher J (2019-09-23). "'Revolutionary' new class of cancer drugs approved". Retrieved 2019-09-30.

"Vitrakvi EPAR". European Medicines Agency (EMA). 23 July 2019. Retrieved 22 September 2020.